molecular formula C22H22ClN3O B2418914 N-(3-chloro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1207043-19-3

N-(3-chloro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2418914
CAS No.: 1207043-19-3
M. Wt: 379.89
InChI Key: DMTGSMGOTPPDAT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is a useful research compound. Its molecular formula is C22H22ClN3O and its molecular weight is 379.89. The purity is usually 95%.
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Properties

IUPAC Name

[4-(3-chloro-4-methylanilino)quinolin-2-yl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O/c1-15-9-10-16(13-18(15)23)24-20-14-21(22(27)26-11-5-2-6-12-26)25-19-8-4-3-7-17(19)20/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTGSMGOTPPDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCCCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine, a compound with the molecular formula C23H24ClN3O2, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a piperidine ring and a chloro-methylphenyl group. Its structure can be represented as follows:

C23H24ClN3O2\text{C}_{23}\text{H}_{24}\text{Cl}\text{N}_{3}\text{O}_{2}

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Many quinoline derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds structurally related to this compound have been evaluated for their efficacy against various cancer cell lines.
  • Antimicrobial Properties : The presence of nitrogen heterocycles in the structure is often associated with antibacterial and antifungal activities. Some studies have reported significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)Reference
AnticancerCCRF-CEM (Leukemia cell line)GI50 = 10 nM
AntibacterialStaphylococcus aureusMIC = 3.125 μg/mL
AntibacterialEscherichia coliMIC = 12.5 μg/mL

Case Studies

  • Anticancer Evaluation : A study conducted on similar quinoline derivatives demonstrated that compounds with piperidine substitutions showed significant cytotoxic effects against various cancer cell lines, including leukemia cells. The most potent compound exhibited a GI50 value of 10 nM, indicating strong antiproliferative activity .
  • Antimicrobial Testing : In vitro evaluations revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .

Research Findings

Recent research has focused on the optimization of quinoline derivatives to enhance their biological activity. For instance, modifications to the piperidine ring or the introduction of additional substituents have been explored to improve potency and selectivity against specific targets.

Table 2: Structural Variations and Their Biological Impacts

Compound VariationObserved ActivityReference
Piperidine substitutionEnhanced anticancer activity
Chloro-methyl substitutionIncreased antibacterial potency

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